6,6-Dimethylhept-1-en-4-yn-3-ol

CAS No.: 78629-20-6

Cat. No.: VC2358875

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78629-20-6 |

|---|---|

| Molecular Formula | C9H14O |

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | 6,6-dimethylhept-1-en-4-yn-3-ol |

| Standard InChI | InChI=1S/C9H14O/c1-5-8(10)6-7-9(2,3)4/h5,8,10H,1H2,2-4H3 |

| Standard InChI Key | MOWPBNFGGOHZRW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C#CC(C=C)O |

| Canonical SMILES | CC(C)(C)C#CC(C=C)O |

Introduction

Basic Chemical Information

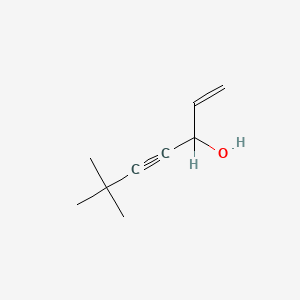

6,6-Dimethylhept-1-en-4-yn-3-ol is an unsaturated alcohol with multiple functional groups. It is characterized by the presence of both alkene and alkyne moieties, along with a hydroxyl group, creating a versatile scaffold for further chemical transformations.

Identifiers and Nomenclature

The compound is formally identified through several standardized chemical identifiers, as presented in Table 1.

Table 1: Chemical Identifiers of 6,6-Dimethylhept-1-en-4-yn-3-ol

| Parameter | Value |

|---|---|

| CAS Number | 78629-20-6 |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | 6,6-dimethylhept-1-en-4-yn-3-ol |

| InChI Key | MOWPBNFGGOHZRW-UHFFFAOYSA-N |

| European Community (EC) Number | 616-644-6 |

The compound is also known by several synonyms, including 3-hydroxy-6,6-dimethyl-1-heptene-4-yne, 1-Hepten-4-yn-3-ol, 6,6-dimethyl-, and 6,6-dimethyl-1-heptene-4-yn-3-ol .

Structural Characteristics

The molecular structure features a primary carbon chain with a terminal alkene at C1-C2, a hydroxyl group at C3, an alkyne functionality between C4-C5, and a tertiary butyl group at C6. This combination of functional groups contributes to its chemical reactivity and synthetic utility.

Physical and Chemical Properties

6,6-Dimethylhept-1-en-4-yn-3-ol exists as a liquid at standard conditions and possesses several notable physicochemical properties that influence its handling, storage, and applications.

Physical Properties

The physical characteristics of this compound are summarized in Table 2, compiled from various analytical sources.

Table 2: Physical Properties of 6,6-Dimethylhept-1-en-4-yn-3-ol

The compound exhibits moderate volatility as indicated by its vapor pressure and boiling point. Its liquid state at room temperature facilitates its handling in laboratory and industrial settings .

Chemical Properties

The chemical behavior of 6,6-Dimethylhept-1-en-4-yn-3-ol is largely determined by its functional groups. The presence of hydroxyl, alkene, and alkyne groups provides multiple reactive sites for diverse chemical transformations.

Table 3: Chemical Properties of 6,6-Dimethylhept-1-en-4-yn-3-ol

| Property | Value | Reference |

|---|---|---|

| LogP | 2.21 | |

| LogP (alternative) | 2.4 at 25°C and pH 7.7 | |

| pKa | 12.22±0.20 (Predicted) | |

| PSA | 20.23000 | |

| Exact Mass | 138.104462 |

The moderate lipophilicity (LogP values between 2.21-2.4) suggests balanced solubility characteristics in both polar and non-polar media, which can be advantageous for certain chemical reactions and formulations .

Synthesis and Preparation Methods

The synthesis of 6,6-Dimethylhept-1-en-4-yn-3-ol has evolved over time, with several established methodologies available. These approaches primarily differ in their choice of reagents and reaction conditions, affecting both safety and scalability.

Classical Synthesis Approach

The traditional synthesis of 6,6-Dimethylhept-1-en-4-yn-3-ol typically involves a multi-step process starting with t-butylacetylene as the primary precursor . This approach follows a reaction pathway outlined below:

-

Formation of t-butylacetylide by treating t-butylacetylene with a proton-extracting agent (typically butyllithium)

-

Reaction of t-butylacetylide with acrolein at extremely low temperatures (-75°C to -40°C)

-

Quenching the reaction mixture

This methodology, though effective, poses significant challenges for industrial-scale production due to the requirement for cryogenic temperatures and hazardous reagents like butyllithium, which is pyrophoric and extremely sensitive to air and moisture .

Improved Synthetic Methodologies

More recent advancements have focused on developing safer and more practical synthetic routes. One notable improvement involves:

-

Using ethylmagnesium bromide in toluene-tetrahydrofuran mixtures to react with t-butylacetylene

-

Formation of t-butylacetylide at moderately elevated temperatures (30-40°C)

-

Reaction with acrolein at higher temperatures (around 0°C instead of -75°C)

This modified approach eliminates the need for hazardous butyllithium and cryogenic conditions, allowing for safer and more economical production. Yields of 48-65% have been reported using this methodology, comparable to the 60-64% yields of the traditional approach .

Another alternative uses metallic lithium to generate the acetylide at temperatures between 20-60°C, followed by reaction with acrolein at approximately 0°C. This method produced yields of around 74% .

Applications and Significance

6,6-Dimethylhept-1-en-4-yn-3-ol has established importance in both pharmaceutical synthesis and organic chemistry research.

Pharmaceutical Intermediate

The compound's primary commercial importance lies in its role as a key intermediate in the synthesis of terbinafine, a widely used antifungal medication . The synthetic pathway involves:

-

Conversion of 6,6-Dimethylhept-1-en-4-yn-3-ol to either 1-bromo-6,6-dimethylhept-2-en-4-yne or 1-chloro-6,6-dimethylhept-2-en-4-yne

-

Subsequent reactions with appropriate amines to form terbinafine

This application underscores the compound's significance in pharmaceutical manufacturing and its indirect contribution to healthcare.

Organic Synthesis Building Block

Beyond its role in terbinafine production, 6,6-Dimethylhept-1-en-4-yn-3-ol serves as a versatile building block in organic synthesis. Its functional diversity allows for various transformations, making it valuable for creating complex molecular architectures.

The compound has been specifically noted for its utility in synthesizing terbinaphthol derivatives and potentially other structurally related compounds. Its multiple reactive sites provide opportunities for selective modifications and functional group manipulations.

Current Research and Future Perspectives

While 6,6-Dimethylhept-1-en-4-yn-3-ol has established applications in pharmaceutical synthesis, ongoing research continues to explore its potential in broader contexts.

Synthetic Methodology Development

Research efforts have focused on improving the synthesis of this compound, with particular emphasis on:

-

Development of greener and more sustainable synthetic routes

-

Exploration of alternative catalysts and reagents

These advances aim to enhance the efficiency, safety, and environmental profile of the synthetic process, potentially reducing production costs for pharmaceuticals that utilize this intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume